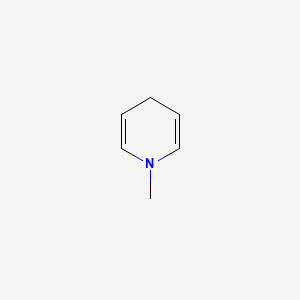
Pyridine, 1,4-dihydro-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,4-dihydro-1-methyl- is a useful research compound. Its molecular formula is C6H9N and its molecular weight is 95.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 1,4-dihydro-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 1,4-dihydro-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
1,4-Dihydropyridines are known for their diverse therapeutic properties. They serve as essential scaffolds in drug discovery due to their ability to modulate biological activities. Key medicinal applications include:
- Calcium Channel Blockers : 1,4-DHP derivatives are widely recognized as L-type calcium channel blockers, commonly used in treating hypertension and angina pectoris. They help relax blood vessels and reduce heart workload .
- Anticancer Agents : Recent studies indicate that certain 1,4-DHP derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds synthesized with triazole conjugates demonstrated IC50 values ranging from 0.63±0.05 to 5.68±0.14μM against colorectal adenocarcinoma .
- Antimicrobial Activity : Various 1,4-DHP derivatives have shown promising antibacterial activity against pathogens such as E. coli and S. aureus. For instance, a study reported effective antimicrobial activity at concentrations as low as 4μg/mL .
- Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective properties, contributing to the development of treatments for neurodegenerative diseases .
Insecticidal Applications
Beyond medicinal uses, 1,4-DHP compounds have been explored for their insecticidal properties. Research indicates that certain derivatives can effectively control pest populations in agricultural settings:
- Agrochemical Applications : A review highlighted the need for more comprehensive studies on the insecticidal applications of 1,4-DHP derivatives. Initial findings suggest they could serve as effective agrochemicals due to their structural diversity and biological activity .
Synthetic Advances
The synthesis of 1,4-DHPs has evolved significantly over the years, leading to the development of novel compounds with enhanced properties:
- Green Chemistry Approaches : Recent synthetic methodologies emphasize environmentally friendly techniques such as one-pot reactions and multi-component reactions (MCR). These methods not only improve yield but also reduce waste and reaction time .
- Diverse Functionalization : Researchers have developed various functionalized 1,4-DHPs through innovative synthetic routes that allow for the introduction of different substituents at key positions on the scaffold .
Table 1: Key Properties of Selected 1,4-DHP Derivatives
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| DHP-Triazole Conjugate | Anticancer | 0.63 | |
| DHP-Antibiotic | Antimicrobial | 4 | |
| DHP-Calcium Channel Blocker | Cardiovascular | N/A |
Case Study 1: Anticancer Activity
A study conducted by Malhi et al. (2022) synthesized a series of novel 1,4-DHPs with carboxylic moieties that exhibited significant anticancer activity against colorectal cancer cell lines. The findings indicated that these compounds could be developed into effective therapeutic agents due to their low toxicity and high selectivity .
Case Study 2: Insecticidal Efficacy
Research focusing on the insecticidal properties of specific DHP derivatives revealed promising results in controlling agricultural pests. The study emphasized the potential of these compounds as eco-friendly alternatives to traditional pesticides .
Propriétés
Numéro CAS |
33666-44-3 |
|---|---|
Formule moléculaire |
C6H9N |
Poids moléculaire |
95.14 g/mol |
Nom IUPAC |
1-methyl-4H-pyridine |
InChI |
InChI=1S/C6H9N/c1-7-5-3-2-4-6-7/h3-6H,2H2,1H3 |
Clé InChI |
ZKIJTTNWOULCBY-UHFFFAOYSA-N |
SMILES |
CN1C=CCC=C1 |
SMILES canonique |
CN1C=CCC=C1 |
Key on ui other cas no. |
33666-44-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















